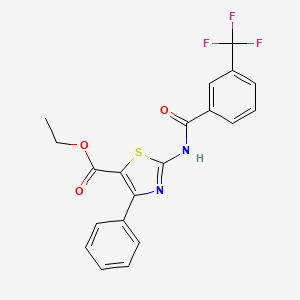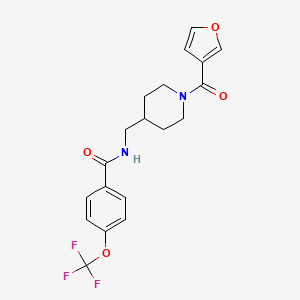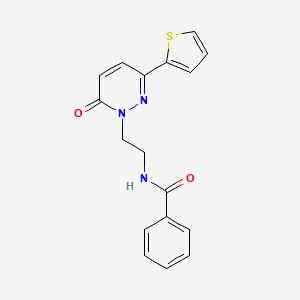![molecular formula C12H7F3O3 B2365947 5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde CAS No. 306935-95-5](/img/structure/B2365947.png)
5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 . It is also known by its IUPAC name 5-[4-(trifluoromethyl)phenyl]-2-furaldehyde .
Molecular Structure Analysis
The molecular structure of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde consists of a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H .Physical And Chemical Properties Analysis
5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde has a density of 1.351g/cm3, a boiling point of 316.5ºC at 760mmHg, and a melting point of 87ºC . Its exact mass is 256.03500 and it has a LogP value of 3.65770 .Aplicaciones Científicas De Investigación
Application in Electrochromic Devices
Specific Scientific Field
Material Science and Engineering
Summary of the Application
The compound is used in the synthesis of polymers for electrochromic devices. These devices change color when a voltage is applied, which has applications in smart windows, auto-dimming mirrors, and energy storage devices .
Methods of Application or Experimental Procedures
The compound is used in the electrochemical synthesis of polydithienylpyrroles. The electrochemical properties of the resulting polymers are then characterized using an electrochemical analyzer .
Results or Outcomes
The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers. This results in a film that displays three different colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
Application in Suzuki–Miyaura Coupling
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Methods of Application or Experimental Procedures
The compound is used as a boron reagent in the Suzuki–Miyaura coupling process. The reagent properties have been tailored for application under specific coupling conditions .
Results or Outcomes
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Application in Antibacterial Activity
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Furan derivatives have been found to exhibit antibacterial activity. They have been used in the creation of numerous innovative antibacterial agents .
Methods of Application or Experimental Procedures
In one study, twenty-five new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives were designed and synthesized .
Results or Outcomes
The synthesized compounds were evaluated for their anti-microbial activity against S. aureus ATCC 6538, MRSA ATCC 33591, S. epidermidis ATCC .
Application in Urease Inhibitors
Specific Scientific Field
Biochemistry
Summary of the Application
Compounds similar to “5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde” have been used in the development of urease inhibitors .
Methods of Application or Experimental Procedures
The high electron withdrawing effect of the nitro group and the moderate effect of the chloro group could possibly increase the activity of urease inhibitors .
Results or Outcomes
The study suggests that the introduction of these groups could lead to more effective urease inhibitors .
Safety And Hazards
Propiedades
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJZZWLTGZUKKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)
![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)


![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)